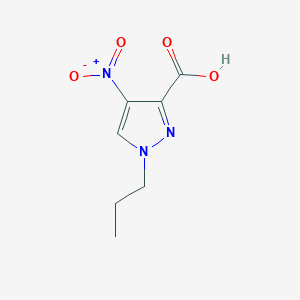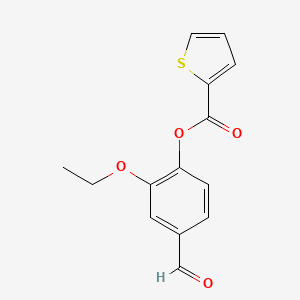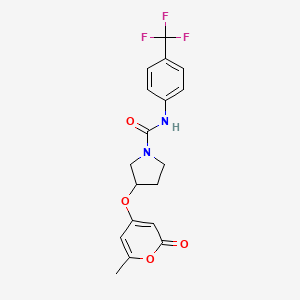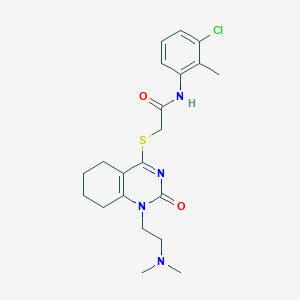
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes.
科学的研究の応用
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is widely used in scientific research to study the role of calcium ions in various cellular processes. It is used to chelate intracellular calcium ions and prevent their release from intracellular stores. This allows researchers to study the effects of calcium ion release on various cellular processes, such as cell signaling, gene expression, and apoptosis.
作用機序
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide works by binding to calcium ions and preventing their release from intracellular stores. It is a cell-permeable calcium chelator that can enter cells and bind to intracellular calcium ions. This prevents the calcium ions from binding to their target proteins and signaling pathways, which can alter cellular processes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on cells. It can alter gene expression, cell signaling, and apoptosis. It can also affect calcium-dependent enzymes, such as protein kinases and phosphatases, which play important roles in cellular processes.
実験室実験の利点と制限
One of the main advantages of using N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in lab experiments is its ability to chelate intracellular calcium ions. This allows researchers to study the effects of calcium ion release on various cellular processes. However, this compound has some limitations. It can be toxic to cells at high concentrations, and it can interfere with other cellular processes.
将来の方向性
There are a number of future directions for research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. One area of research is the role of calcium ions in cancer development and progression. Another area of research is the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in tissue engineering and regenerative medicine.
Conclusion
This compound is a widely used chemical compound in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes. It has a number of biochemical and physiological effects on cells, and it has both advantages and limitations for lab experiments. Future research involving this compound is focused on a number of areas, including cancer research, neurological disorders, and tissue engineering.
合成法
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is synthesized by reacting N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine with tert-butyl bromoacetate in the presence of triethylamine. The resulting product is then reacted with 4-(2-phenylmorpholino)butylamine to form this compound. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
特性
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)
![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)



![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)

![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)





